4-(4-Isocyanatopyridin-2-yl)morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatopyridin-2-yl)morpholine typically involves the reaction of 4-aminopyridine with phosgene to form 4-isocyanatopyridine, which is then reacted with morpholine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isocyanatopyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .
Scientific Research Applications
4-(4-Isocyanatopyridin-2-yl)morpholine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-Isocyanatopyridin-2-yl)morpholine involves its reactivity with nucleophiles, leading to the formation of stable derivatives. These derivatives can interact with various molecular targets, including proteins and enzymes, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Isocyanatopyridine: A precursor in the synthesis of 4-(4-Isocyanatopyridin-2-yl)morpholine.
Morpholine: Another precursor used in the synthesis.
4-(4-Isocyanatophenyl)morpholine: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of the isocyanate group and the morpholine ring, which imparts distinct reactivity and stability. This makes it particularly useful in proteomics research and the synthesis of complex molecules .
Properties
IUPAC Name |
4-(4-isocyanatopyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-8-12-9-1-2-11-10(7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVCWTODNVVIOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594522 |
Source
|
Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-43-7 |
Source
|
Record name | 4-(4-Isocyanatopyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Morpholin-4-yl)pyridin-4-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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